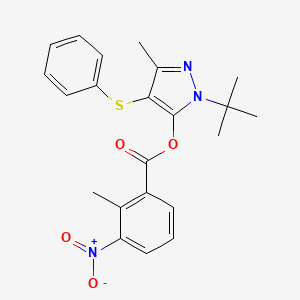
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly studied.
Mecanismo De Acción
The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain, fever, and inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, resulting in its anti-inflammatory, analgesic, and antipyretic properties.
Biochemical and Physiological Effects:
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential as a treatment for Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using common laboratory techniques. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects have been well characterized. However, there are also some limitations to its use in lab experiments. Its solubility in water is limited, which can make it difficult to administer in animal models. Additionally, its potential toxicity and side effects need to be carefully evaluated before use in experiments.
Direcciones Futuras
There are several future directions for research on 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to explore its potential as a treatment for Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques. Additionally, further studies are needed to evaluate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate can be synthesized using different methods. A common method involves the reaction of 2-methyl-3-nitrobenzoic acid with tert-butyl isocyanide and phenylthiocyanate in the presence of a base catalyst. The resulting product is then treated with hydrazine hydrate to yield the final compound.
Aplicaciones Científicas De Investigación
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as an anticancer agent and as a potential treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14-17(12-9-13-18(14)25(27)28)21(26)29-20-19(30-16-10-7-6-8-11-16)15(2)23-24(20)22(3,4)5/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFFCEKWWFRXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid](/img/structure/B2626700.png)
![5-[(4-Chlorophenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2626701.png)
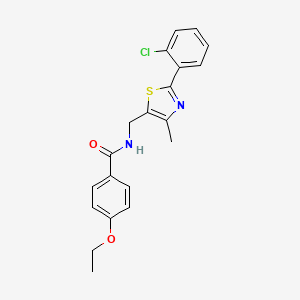
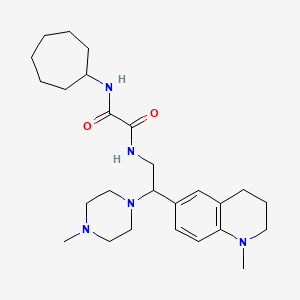
![2-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2626704.png)
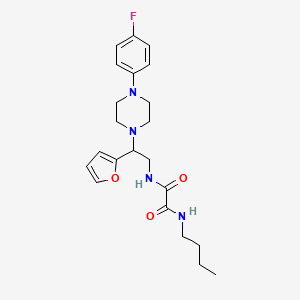
![2-(3,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2626707.png)
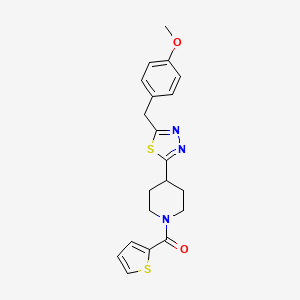

![4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2626713.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2626718.png)
![(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide](/img/structure/B2626719.png)
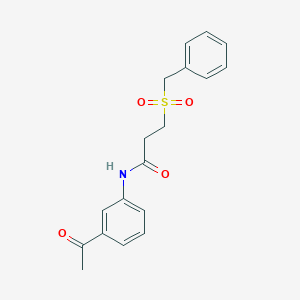
![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2626723.png)